GRL0617

Vue d'ensemble

Description

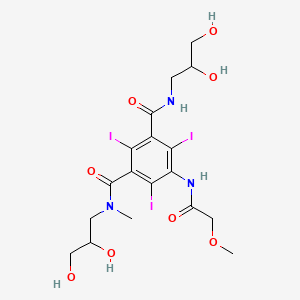

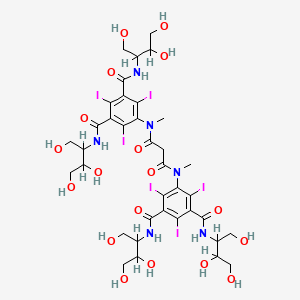

GRL0617 is a naphthalene-based molecule that acts as a selective small-molecule inhibitor of the protease enzyme papain-like protease (PLpro) found in some human pathogenic viruses, including the coronavirus SARS-CoV-2 . It was initially developed during the SARS outbreak of 2003 and has shown promise as an inhibitor for the papain-like protease of SARS-CoV-2 .

Applications De Recherche Scientifique

GRL0617 has significant scientific research applications, particularly in the field of antiviral drug discovery. It has been shown to inhibit the replication of SARS-CoV-2 in vitro and has been used in various studies to understand the mechanism of action of papain-like protease inhibitors . The compound has also been used in molecular dynamics simulations to identify potential analogs from natural sources .

Mécanisme D'action

The mechanism of action of GRL0617 involves its binding to the ubiquitin-specific proteases domain of the papain-like protease of SARS-CoV-2. This binding blocks the interaction of the protease with the C-terminus of ISG15, a ubiquitin-like protein, thereby inhibiting the deubiquitinating and deISGylating activities of the protease . This inhibition ultimately prevents the virus from evading the host immune response .

Analyse Biochimique

Biochemical Properties

GRL0617 interacts with the protease enzyme papain-like protease (PLpro) found in some human pathogenic viruses . It has been shown to inhibit viral replication in silico and in vitro . The PLpro of SARS-CoV and CoV2 share 83% sequence identity but interestingly have several identical conserved amino acids that suggest this compound to be an effective inhibitor for PLpro of SARS-CoV2 .

Cellular Effects

This compound has shown promising in vitro IC50 of 2.1 μM and an effective antiviral inhibition in cell-based assays . In vitro studies on lung cancer cell line stimulated with IFN-I has proven that this compound can effectively inhibit the deubiquitination and deISGylation activities of SARS-CoV2-PLpro and restores the IFN-I response .

Molecular Mechanism

The co-crystal structure of SARS-CoV-2 PLproC111S in complex with this compound indicates that this compound is a non-covalent inhibitor and it resides in the ubiquitin-specific proteases (USP) domain of PLpro . NMR data indicate that this compound blocks the binding of ISG15 C-terminus to PLpro .

Temporal Effects in Laboratory Settings

This compound has shown promising in vitro IC50 of 2.1 μM and an effective antiviral inhibition in cell-based assays . There is a lack of data on its pharmacokinetic profile .

Dosage Effects in Animal Models

Currently, there is no available data on the effects of this compound at different dosages in animal models .

Metabolic Pathways

This compound inhibits major drug-metabolizing enzymes, including CYP2C9 and CYP3A4 . HY-17542, a structural analog of this compound, is metabolized to this compound through non-cytochrome P450 reactions in human liver microsomes without NADPH .

Analyse Des Réactions Chimiques

GRL0617 undergoes various chemical reactions, including interactions with the papain-like protease of SARS-CoV-2. It is a non-covalent inhibitor that resides in the ubiquitin-specific proteases domain of the protease . The compound interacts with specific amino acids, such as Tyr268 in SARS-CoV-2-PLpro, to exert its inhibitory effects .

Comparaison Avec Des Composés Similaires

GRL0617 is unique in its structure and mechanism of action compared to other papain-like protease inhibitors. Similar compounds include Fonsecin, a fungal metabolite with a naphthalene moiety, which has shown similar binding interactions with the papain-like protease of SARS-CoV-2 . Other analogs have been identified through molecular docking studies, but this compound remains one of the most potent inhibitors .

Propriétés

IUPAC Name |

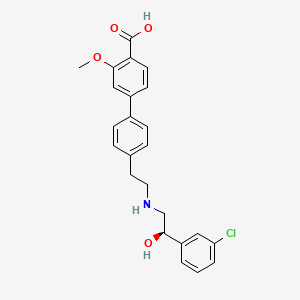

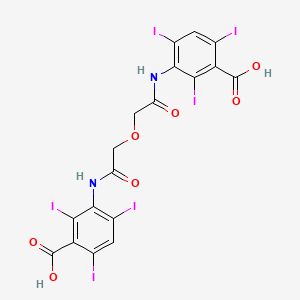

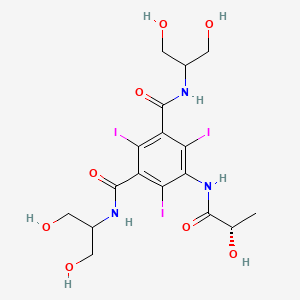

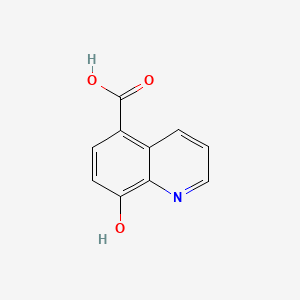

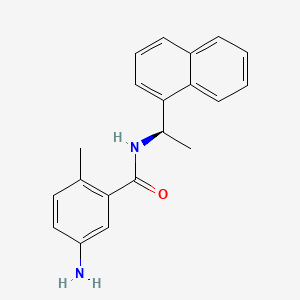

5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c1-13-10-11-16(21)12-19(13)20(23)22-14(2)17-9-5-7-15-6-3-4-8-18(15)17/h3-12,14H,21H2,1-2H3,(H,22,23)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVERBUNNCOKGNZ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660795 | |

| Record name | 5-Amino-2-methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1093070-16-6 | |

| Record name | GRL-0617 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093070166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GRL-0617 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQH4947NDN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of GRL0617 against SARS-CoV-2?

A1: this compound acts as a non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro). [, , ] This protease plays a crucial role in viral replication by cleaving the viral polyprotein into functional units. [] Additionally, PLpro disrupts the host's innate immune response by removing ubiquitin and ISG15 from host proteins. [, ]

Q2: How does this compound binding affect PLpro activity?

A2: this compound binds to the S4-S3 subsites of PLpro, inducing a conformational change that closes a loop near the active site, thereby hindering catalytic activity. [] This effectively blocks the protease's ability to process viral proteins and interfere with the host's immune system.

Q3: Does this compound demonstrate antiviral activity in cellular models?

A3: Yes, this compound has shown antiviral activity against SARS-CoV-2 in Vero E6 cells with an EC50 of 15 μM, inhibiting viral replication without significant cytotoxicity. [] Additionally, it exhibits synergistic antiviral effects with a STING agonist in human airway cells. []

Q4: What is the significance of this compound's interaction with the BL2 loop of PLpro?

A4: this compound binding to PLpro induces a conformational change, specifically impacting the BL2 loop, which is crucial for substrate binding and product release. [, , ] This interaction is critical for this compound's potent inhibitory activity. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H18N2O, and its molecular weight is 290.36 g/mol. (Information derived from the provided chemical name and confirmed using chemical structure databases like PubChem).

Q6: How has computational chemistry been employed in this compound research?

A6: Computational methods, including molecular docking, molecular dynamics (MD) simulations, and QSAR modeling, have been extensively used to study this compound and its interactions with PLpro. [, , , , , , , ]

Q7: What insights have MD simulations provided into this compound binding?

A7: MD simulations have been used to analyze the stability of this compound binding to PLpro, revealing key interactions and the dynamic behavior of the complex. [, , , ] This information is valuable for understanding the inhibitor's mechanism and guiding the design of more potent analogs.

Q8: What is known about the structure-activity relationship of this compound?

A8: Research has shown that modifications to the this compound scaffold can significantly impact its potency and selectivity for PLpro. [, , , , ] For instance, introducing covalent warheads can enhance potency, while specific substitutions can improve interactions with the BL2 loop and increase selectivity. [, , ]

Q9: Have any this compound analogs demonstrated improved activity?

A9: Yes, researchers have developed this compound analogs with increased potency against PLpro, some reaching low nanomolar IC50 values. [, ] These optimized compounds often exhibit improved binding kinetics and enhanced interactions with the BL2 groove, leading to greater antiviral efficacy in cell culture models. [, ]

Q10: What are the key findings from in vitro studies on this compound?

A10: In vitro studies have demonstrated that this compound effectively inhibits PLpro enzymatic activity, disrupts the virus's ability to suppress the host's immune response, and reduces viral replication in cell culture models. [, , , , ]

Q11: Is there evidence of this compound's antiviral efficacy in animal models?

A11: While this compound has shown promise in vitro, further research is needed to determine its efficacy in animal models of SARS-CoV-2 infection. [] Such studies would provide critical insights into its potential as a therapeutic agent.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.